molecular formula C12H9NO4 B13688483 5-Methylquinoline-2,4-dicarboxylic acid CAS No. 1584652-44-7

5-Methylquinoline-2,4-dicarboxylic acid

Cat. No.: B13688483
CAS No.: 1584652-44-7
M. Wt: 231.20 g/mol
InChI Key: AOOGQRNLNPSYRX-UHFFFAOYSA-N
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Description

5-Methylquinoline-2,4-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of a methyl group at the 5th position and carboxylic acid groups at the 2nd and 4th positions of the quinoline ring.

Preparation Methods

The synthesis of 5-Methylquinoline-2,4-dicarboxylic acid can be achieved through various methods. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is efficient and provides good yields. Other methods include the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, and using ionic liquids under ultrasound at room temperature . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.

Chemical Reactions Analysis

5-Methylquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium pyruvate, and various catalysts such as Cu(OTf)2 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium pyruvate under microwave irradiation results in the formation of quinoline-2,4-dicarboxylic acid .

Mechanism of Action

The mechanism of action of 5-Methylquinoline-2,4-dicarboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo nucleophilic and electrophilic substitution reactions . These reactions allow the compound to interact with various biomolecules, leading to its pharmacological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

5-Methylquinoline-2,4-dicarboxylic acid can be compared with other quinoline derivatives, such as quinoline-4-carboxylic acid and 2-methylquinoline . These compounds share similar structural features but differ in their substitution patterns and functional groups. The presence of the methyl group at the 5th position and carboxylic acid groups at the 2nd and 4th positions makes this compound unique in its chemical reactivity and biological activity. Other similar compounds include 2-substituted quinoline-4-carboxylic acids and their derivatives, which have been studied for their antiviral and antimicrobial activities .

Properties

CAS No.

1584652-44-7

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

5-methylquinoline-2,4-dicarboxylic acid

InChI

InChI=1S/C12H9NO4/c1-6-3-2-4-8-10(6)7(11(14)15)5-9(13-8)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

AOOGQRNLNPSYRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=C2C(=O)O)C(=O)O

Origin of Product

United States

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